molecular formula C17H13BrO4 B13692687 Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13692687
M. Wt: 361.2 g/mol
InChI Key: XENUSTJYMLSQTH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family This compound is characterized by its complex structure, which includes a bromophenyl group, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the hydroxy and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzofuran ring system also adds to its structural complexity and potential for diverse applications.

Properties

Molecular Formula

C17H13BrO4

Molecular Weight

361.2 g/mol

IUPAC Name

ethyl 2-(2-bromophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13BrO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3

InChI Key

XENUSTJYMLSQTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3Br

Origin of Product

United States

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